molecular formula C14H21N5O6 B612661 His-Ala-Glu

His-Ala-Glu

Cat. No.: B612661
M. Wt: 355.35 g/mol
InChI Key: AFPFGFUGETYOSY-HGNGGELXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

His-Ala-Glu, also known as histidine-alanine-glutamic acid, is a tripeptide composed of three amino acids: histidine, alanine, and glutamic acid. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-Ala-Glu can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (glutamic acid) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (alanine) is coupled to the growing peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated for the addition of histidine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

His-Ala-Glu can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups or amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce 2-oxo-histidine, while reduction can yield reduced forms of the peptide.

Scientific Research Applications

His-Ala-Glu has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of His-Ala-Glu depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, histidine residues can coordinate with metal ions, influencing enzyme activity or protein structure.

Comparison with Similar Compounds

Similar Compounds

    Gly-His-Lys: Another tripeptide with different amino acid composition.

    Ala-His-His: A peptide with similar histidine content but different sequence.

Uniqueness

His-Ala-Glu is unique due to its specific sequence and the presence of histidine, which can participate in metal ion coordination and enzymatic reactions. This makes it distinct from other peptides with different sequences and amino acid compositions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t7-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPFGFUGETYOSY-HGNGGELXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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